molecular formula C26H46N4O8 B11815312 1-Boc-1,7-diazaspiro[3.5]nonane Oxalate

1-Boc-1,7-diazaspiro[3.5]nonane Oxalate

Cat. No.: B11815312
M. Wt: 542.7 g/mol
InChI Key: GBIRQTWGNRIJOV-UHFFFAOYSA-N
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Description

1-Boc-1,7-diazaspiro[3.5]nonane oxalate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₆ and a molecular weight of 316.36 g/mol It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with a tert-butoxycarbonyl (Boc) protecting group and an oxalate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-1,7-diazaspiro[3.5]nonane oxalate typically involves the reaction of 1,7-diazaspiro[3.5]nonane with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected diazaspiro compound is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-1,7-diazaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: For deprotection of the Boc group, common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used in reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, deprotection of the Boc group yields 1,7-diazaspiro[3.5]nonane, while oxidation or reduction reactions can lead to various functionalized derivatives .

Scientific Research Applications

1-Boc-1,7-diazaspiro[3.5]nonane oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-1,7-diazaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose reactive sites on the diazaspiro core, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-1,7-diazaspiro[3.5]nonane oxalate stands out due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides unique chemical properties, such as stability and reactivity, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for complex molecules further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

GBIRQTWGNRIJOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2.CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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